1H and 13C NMR spectroscopy data for 2-hydroxy-1-methoxypropyl methacrylate
1H and 13C NMR spectroscopy data for 2-hydroxy-1-methoxypropyl methacrylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-hydroxy-1-methoxypropyl methacrylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-hydroxy-1-methoxypropyl methacrylate. As a complex monomer, its precise structural elucidation is critical for applications in polymer science, biomaterials, and drug development, where monomer purity and structure directly influence the final properties of materials. This document serves as a key reference for researchers and scientists, offering detailed predictions of spectral features, including chemical shifts, coupling constants, and signal multiplicities. Furthermore, it outlines field-proven experimental protocols for sample preparation and data acquisition, ensuring reliable and reproducible results. The guide is structured to provide not just data, but a foundational understanding of the causal relationships between the molecule's structure and its NMR spectral output.
Molecular Structure and NMR-Active Nuclei
2-hydroxy-1-methoxypropyl methacrylate, with the chemical formula C₈H₁₄O₄, possesses a unique combination of functional groups: a methacrylate ester, a secondary alcohol, and a secondary ether. This complexity gives rise to a distinct NMR fingerprint. The molecule contains a chiral center at both the C4 and C5 positions, which renders the two vinylic protons (Hₐ) diastereotopic, as well as complicating the signals of the propyl chain.
Figure 1: Labeled Structure of 2-hydroxy-1-methoxypropyl methacrylate
For clarity in the following analysis, the protons and carbons are labeled as shown above and in the detailed tables. Understanding the electronic environment of each nucleus is the first step toward accurate spectral interpretation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-hydroxy-1-methoxypropyl methacrylate is predicted to exhibit several distinct and complex signals. The chemical shifts are influenced by the electronegativity of nearby oxygen atoms and the anisotropic effects of the double bond and carbonyl group. The analysis below provides expected chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: Predicted ¹H NMR Spectral Assignments for 2-hydroxy-1-methoxypropyl methacrylate (in CDCl₃)
| Label | Proton Group | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale & Authoritative Insights |
| Hₐ', Hₐ'' | Vinylic (=CH₂) | ~6.1 and ~5.6 | d, d (or m) | J(gem) ≈ 1.5 Hz, J(allylic) ≈ 1.0-1.5 Hz | The two vinylic protons are chemically non-equivalent and typically appear as distinct signals.[1][2] Their chemical shifts are characteristic of methacrylate esters.[3] |
| Hₑ | Methacrylate (-CH₃) | ~1.95 | s (or narrow t) | J(allylic to Hₐ) ≈ 1.0-1.5 Hz | This allylic methyl group consistently appears around 1.9 ppm in methacrylate systems.[2] It may show fine splitting due to coupling with the vinylic protons. |
| H꜀ | Methoxy (-OCH₃) | ~3.40 | s | N/A | The methoxy group protons are isolated and thus appear as a sharp singlet in a region typical for aliphatic ethers.[4] |
| H꜀ | Propyl methine (-CH(O)-) | ~4.0 - 4.2 | m | J(c,d) ≈ 5-7 Hz | This proton is deshielded by two adjacent oxygen atoms (ester and ether), shifting it significantly downfield. |
| H꜀ | Propyl methine (-CH(OH)-) | ~3.8 - 4.0 | m | J(d,c) ≈ 5-7 Hz, J(d,f) ≈ 6.5 Hz | The position of this methine proton is influenced by the hydroxyl group. Its multiplicity will be a multiplet due to coupling with Hc and the Hf methyl group. |
| H꜀ | Propyl methyl (-CH₃) | ~1.25 | d | J(f,d) ≈ 6.5 Hz | This methyl group is on a saturated carbon and appears in the upfield region, split into a doublet by the adjacent methine proton (Hd). |
| OH | Hydroxyl (-OH) | Variable (1.5 - 4.0) | s (broad) | N/A | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O.[4] |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone and the presence of key functional groups. Each unique carbon atom in the molecule will give rise to a distinct resonance.
Table 2: Predicted ¹³C NMR Spectral Assignments for 2-hydroxy-1-methoxypropyl methacrylate (in CDCl₃)
| Label | Carbon Group | Predicted δ (ppm) | Rationale & Authoritative Insights |
| C₁ | Carbonyl (-C=O) | ~167.0 | The ester carbonyl carbon is highly deshielded and appears in this characteristic region for methacrylates.[5] |
| C₂ | Vinylic (-C(CH₃)=) | ~136.0 | The quaternary vinylic carbon is deshielded relative to the CH₂ vinylic carbon. |
| C₃ | Vinylic (=CH₂) | ~126.0 | The terminal vinylic carbon resonance is typical for methacrylate systems.[6] |
| C₄ | Propyl methine (-CH(O)-) | ~75 - 78 | This carbon is bonded to two oxygen atoms, resulting in a significant downfield shift into the ether/ester region. |
| C₅ | Propyl methine (-CH(OH)-) | ~65 - 68 | The carbon bearing the hydroxyl group appears in this typical range for secondary alcohols.[7] |
| C₆ | Methoxy (-OCH₃) | ~56 - 58 | The methoxy carbon signal is characteristic for aliphatic ethers. |
| C₇ | Methacrylate (-CH₃) | ~18.5 | The allylic methyl carbon is found in the typical upfield aliphatic region.[1] |
| C₈ | Propyl methyl (-CH₃) | ~17 - 20 | This terminal methyl group of the propyl chain will appear in the high-field aliphatic region. |
Experimental Protocols for Accurate Analysis
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is designed to yield high-resolution spectra for 2-hydroxy-1-methoxypropyl methacrylate.
Sample Preparation
Objective: To prepare a homogeneous, contaminant-free sample at an appropriate concentration for high-resolution NMR analysis.
Methodology:
-
Analyte Preparation: Ensure the 2-hydroxy-1-methoxypropyl methacrylate sample is pure. If it is a product of a synthesis, purification via column chromatography or distillation may be necessary to remove residual solvents or reactants.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for moderately polar organic molecules and its relatively clean spectral window. For studies focusing on the hydroxyl proton or hydrogen bonding, DMSO-d₆ can be used, as it slows down the OH proton exchange.[8]
-
Concentration: Accurately weigh 15-25 mg of the analyte.
-
Dissolution: Dissolve the analyte in 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's receiver coils (typically ~4 cm).
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
Objective: To acquire high-quality 1D ¹H and ¹³C spectra with good resolution and signal-to-noise ratio.
Methodology:
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is crucial for resolving the complex multiplets of the propyl chain.[8]
-
Instrument Tuning and Shimming: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent or TMS signal.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: Set to at least 3-4 seconds for good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for near-complete T1 relaxation, ensuring accurate signal integration.
-
Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 110 ppm.
-
Number of Scans: ¹³C has a low natural abundance, requiring a larger number of scans. Acquire several hundred to a few thousand scans, depending on the sample concentration.
-
Relaxation Delay: A delay of 2 seconds is typically sufficient.
-
Visualization of Analytical Workflow
A systematic approach is essential for unambiguous spectral assignment. The following workflow illustrates the logical steps from data acquisition to final structure confirmation.
Caption: Logical workflow for the NMR analysis of 2-hydroxy-1-methoxypropyl methacrylate.
Conclusion
The ¹H and ¹³C NMR spectra of 2-hydroxy-1-methoxypropyl methacrylate provide a wealth of structural information that is indispensable for its unambiguous identification and purity assessment. The key diagnostic ¹H signals include the two distinct vinylic protons between 5.6 and 6.1 ppm, the sharp methacrylate methyl singlet at ~1.95 ppm, and the characteristic methoxy singlet at ~3.40 ppm. The propyl chain protons present as complex multiplets in the 3.8 to 4.2 ppm region, requiring higher field instruments for full resolution. The ¹³C spectrum is equally informative, with the ester carbonyl at ~167 ppm and the carbons bonded to oxygen appearing in the 56 to 78 ppm range. By following the detailed protocols and interpretive guide presented, researchers can confidently characterize this versatile monomer, ensuring the integrity and reproducibility of their downstream applications.
References
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